molecular formula C23H20FN3O2 B1681816 Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)- CAS No. 205881-86-3

Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-

Cat. No.: B1681816
CAS No.: 205881-86-3
M. Wt: 389.4 g/mol
InChI Key: QQWHWWDIFGNCLV-UHFFFAOYSA-N
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Description

SL 651498 is a compound known for its anxiolytic and anticonvulsant properties. It is structurally related to β-carboline derivatives such as abecarnil and gedocarnil. Unlike benzodiazepine drugs, SL 651498 is classified as a nonbenzodiazepine anxiolytic due to its distinct chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SL 651498 involves several steps, including the palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones. This is prepared by the conjugate addition reaction of diethyl 2-aminomalonate to alkynyl imines .

Industrial Production Methods

Industrial production methods for SL 651498 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium catalysts and specific reaction conditions would be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

SL 651498 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in SL 651498.

    Substitution: Substitution reactions, particularly involving the pyrrolidin-1-yl-carbonyl group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for amination, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of SL 651498.

Scientific Research Applications

SL 651498 has several scientific research applications, including:

Comparison with Similar Compounds

SL 651498 is unique due to its selective action on GABA A receptor subtypes. Similar compounds include:

SL 651498 stands out due to its reduced potential for tolerance and dependence, making it a promising candidate for further development as a non-sedating anxiolytic drug .

Properties

IUPAC Name

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWHWWDIFGNCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045803
Record name 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205881-86-3
Record name 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205881-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SL-651498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL-651498
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 3.2 g (10 mmol) of 6-fluoro-9-methyl-1-oxo-2-phenyl-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid and of 3.2 g (20 mmol) of N,N'-carbonyldiimidazole in 65 ml of N,N-dimethylformamide is stirred for 4 h at 60° C. 2.5 ml (30 zmol) of pyrrolidine are added at room temperature and the reaction mixture is stirred for 20 h.
Name
6-fluoro-9-methyl-1-oxo-2-phenyl-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-
Reactant of Route 2
Reactant of Route 2
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-
Reactant of Route 3
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-
Reactant of Route 4
Reactant of Route 4
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-
Reactant of Route 5
Reactant of Route 5
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-
Reactant of Route 6
Reactant of Route 6
Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-

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